Quantified Lipophilicity: LogP of 1.05 Distinguishes 4-(1-Chloropropan-2-yl)morpholine from Linear-Chain and Shorter Analogs
The target compound demonstrates a LogP of 1.05, placing it in a specific lipophilicity window distinct from its closest analogs. This value is crucial for predicting membrane permeability and blood-brain barrier (BBB) penetration in drug discovery [1]. In contrast, the linear-chain analog 4-(3-chloropropyl)morpholine has a lower LogP of 0.89, while the shorter-chain 4-(2-chloroethyl)morpholine exhibits a higher LogP of 1.30 [2][3]. This difference of 0.16 to 0.25 LogP units can translate to significant shifts in compound distribution and PK profile for derived drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.05 |
| Comparator Or Baseline | 4-(3-chloropropyl)morpholine: LogP = 0.89; 4-(2-chloroethyl)morpholine: LogP = 1.30 |
| Quantified Difference | 0.16 lower than 4-(2-chloroethyl)morpholine; 0.16 higher than 4-(3-chloropropyl)morpholine |
| Conditions | Calculated values (XLogP3 or ACD/LogP) from authoritative chemical databases |
Why This Matters
This specific LogP value dictates the compound's utility in tuning the pharmacokinetic properties of CNS drug candidates, making direct substitution with analogs with different lipophilicity a high-risk strategy.
- [1] ChemBase. 4-(1-chloropropan-2-yl)morpholine hydrochloride - LogP Data. Database Entry. View Source
- [2] MolBase. 4-(3-Chloropropyl)morpholine - LogP Data. Database Entry. View Source
- [3] MolBase. 4-(2-Chloroethyl)morpholine - LogP Data. Database Entry. View Source
